(1R,2R)-2-(tert-butoxy)cyclopentan-1-amine hydrochloride
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Overview
Description
(1R,2R)-2-(tert-butoxy)cyclopentan-1-amine hydrochloride is a chiral amine compound with a cyclopentane ring substituted with a tert-butoxy group and an amine group. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(tert-butoxy)cyclopentan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the tert-butoxy group is introduced via a substitution reaction.
Introduction of the Amine Group: The amine group is then added through a reductive amination process, where an appropriate amine source reacts with the cyclopentane derivative.
Formation of the Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(tert-butoxy)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1R,2R)-2-(tert-butoxy)cyclopentan-1-amine hydrochloride has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(tert-butoxy)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane derivatives: Compounds like cyclopentanol and cyclopentanone share the cyclopentane ring structure but differ in functional groups.
Chiral amines: Compounds such as ®-1-phenylethylamine and (S)-1-phenylethylamine are similar in having chiral centers and amine groups.
Uniqueness
(1R,2R)-2-(tert-butoxy)cyclopentan-1-amine hydrochloride is unique due to the combination of its chiral center, tert-butoxy group, and amine group. This combination imparts specific chemical and biological properties that make it valuable in various applications, particularly in asymmetric synthesis and chiral drug development.
Properties
CAS No. |
2866254-24-0 |
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Molecular Formula |
C9H20ClNO |
Molecular Weight |
193.71 g/mol |
IUPAC Name |
(1R,2R)-2-[(2-methylpropan-2-yl)oxy]cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-6-4-5-7(8)10;/h7-8H,4-6,10H2,1-3H3;1H/t7-,8-;/m1./s1 |
InChI Key |
HPWVXIGAMRZULB-SCLLHFNJSA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H]1CCC[C@H]1N.Cl |
Canonical SMILES |
CC(C)(C)OC1CCCC1N.Cl |
Origin of Product |
United States |
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